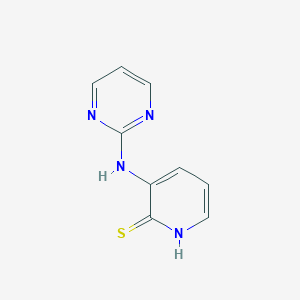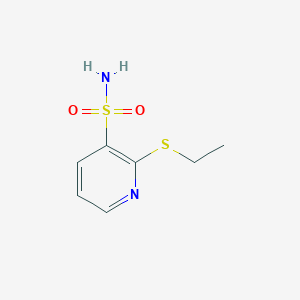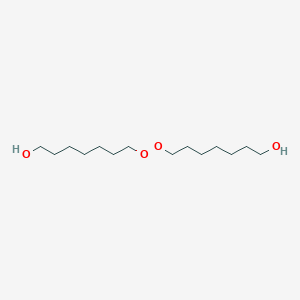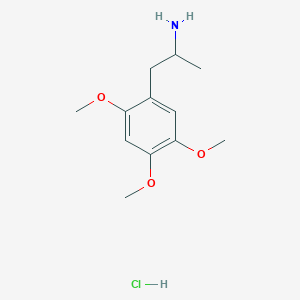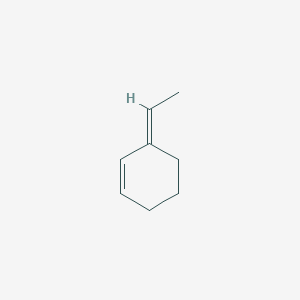
3-ethylidene-1-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethylidene-1-cyclohexene: is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol . It is a stereoisomer of 3-ethylidenecyclohexene, existing in both E (trans) and Z (cis) forms . This compound is characterized by the presence of an ethylidene group attached to a cyclohexene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylidene-1-cyclohexene typically involves the alkylation of cyclohexene with ethylidene derivatives under controlled conditions . The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the ethylidene group on the cyclohexene ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes distillation to separate the E and Z isomers, followed by purification steps to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-ethylidene-1-cyclohexene undergoes various chemical reactions, including:
Substitution: Halogenation reactions with bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2), chlorine (Cl2), often in the presence of light or heat.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethylcyclohexane.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
3-ethylidene-1-cyclohexene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethylidene-1-cyclohexene involves its interaction with molecular targets such as enzymes and receptors . The ethylidene group can undergo isomerization and reactivity with nucleophiles, leading to various biochemical pathways . The compound’s effects are mediated through covalent bonding and non-covalent interactions with target molecules .
Comparison with Similar Compounds
Cyclohexene: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
3-Ethylcyclohexene: Contains an ethyl group instead of an ethylidene group, leading to different reactivity patterns.
Cyclohexanone: An oxidized form of cyclohexene, used in different industrial applications.
Uniqueness: 3-ethylidene-1-cyclohexene is unique due to its stereoisomerism and the presence of the ethylidene group, which imparts distinct chemical and physical properties . This makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
16631-62-2 |
|---|---|
Molecular Formula |
C7H14N6S2 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3E)-3-ethylidenecyclohexene |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,4,6H,3,5,7H2,1H3/b8-2- |
InChI Key |
HCKKIWXIMBMLCD-WAPJZHGLSA-N |
SMILES |
CC=C1CCCC=C1 |
Isomeric SMILES |
C/C=C/1\CCCC=C1 |
Canonical SMILES |
CC=C1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


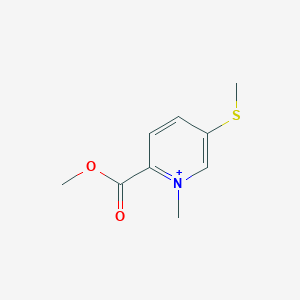
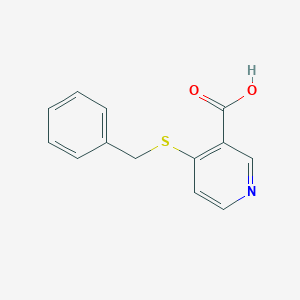
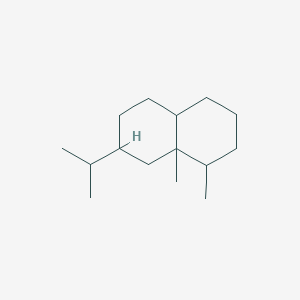
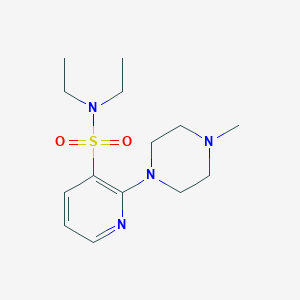
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
